1. Anticonvulsant AgentsThe compounds discussed in the first paper have potential applications as new anticonvulsant agents1. The broad spectrum of activity in preclinical seizure models suggests that these pyrrolidinone derivatives could be developed into effective treatments for epilepsy, particularly for pharmacoresistant limbic seizures.
2. Synthetic ChemistryThe methodology presented in the second paper has implications for synthetic chemistry, as it provides a novel route to create diastereomerically and enantiomerically pure pyrrolidines2. This has broad applications in the synthesis of complex pharmaceuticals where the stereochemistry of the drug molecule is critical for its biological activity.
3. Anti-inflammatory and Analgesic AgentsThe third paper outlines the potential use of pyrrolidinone derivatives as anti-inflammatory and analgesic agents3. These compounds could serve as alternatives to traditional NSAIDs, offering similar efficacy with potentially fewer side effects, such as gastrointestinal issues. The dual inhibition of prostaglandin and leukotriene synthesis could make these compounds suitable for treating a variety of inflammatory conditions.
Methods of Synthesis
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate typically involves several key steps:
Technical Parameters
Common reaction conditions include:
Molecular Structure
The molecular formula for 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate is . Its molecular weight is approximately 298.38 g/mol.
The compound can be represented using various structural notations:
WIKNKMYKTOFEPI-UHFFFAOYSA-N
C1CC(=O)N(C1=O)C(=O)N(CC(=O)C(=O)C(C(=O)N(C(C)=C)=C)=C)=C
Types of Reactions Involving the Compound
2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate can undergo several types of chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly utilized in these reactions.
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate primarily revolves around its role as a cleavable linker in antibody-drug conjugates. Upon entering a cellular environment, the disulfide bond can be cleaved by reducing agents present within cells (such as glutathione), releasing the active drug component and allowing targeted therapeutic effects on cancer cells or other diseased tissues .
Melting point and boiling point data are generally determined experimentally but are not extensively documented in available literature.
The compound has several significant applications:
Heterobifunctional linkers serve as molecular bridges that enable precise conjugation between biomolecules with distinct reactive groups. These crosslinkers overcome limitations of homobifunctional reagents by allowing controlled, stepwise assembly of complex bioconjugates. The compound 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate exemplifies this design philosophy, incorporating two orthogonal reactive groups: a pyridinyldisulfide for thiol-directed conjugation and an N-hydroxysuccinimide (NHS) ester for amine-specific coupling [2] [7]. This architecture enables efficient antibody-drug conjugate (ADC) synthesis by first attaching the linker to cytotoxic payloads via disulfide exchange, followed by targeted coupling to lysine residues on antibodies [1] [4]. The butanoate spacer between functional groups provides optimal distance for biological activity, distinguishing it from shorter-chain analogs like 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate (CAS 68181-17-9) [6].
Table 1: Key Features of Heterobifunctional Linkers in ADC Development
Structural Element | Function | Role in Conjugation Chemistry |
---|---|---|
Pyridinyldisulfide | Thiol-reactive group | Forms reversible disulfide bonds with cysteine residues |
N-hydroxysuccinimide ester | Amine-reactive group | Creates stable amide bonds with lysine side chains |
Butanoate spacer | Distance modulator | Optimizes steric accessibility for biomolecular interactions |
Pyridine ring | Leaving group | Facilitates disulfide exchange through ring rearrangement |
Succinimide-based linkers represent a significant advancement in ADC technology, evolving from early non-cleavable platforms to sophisticated, conditionally labile systems. The core 2,5-dioxopyrrolidin-1-yl (NHS ester) moiety in 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate provides exceptional reactivity toward primary amines under physiological pH (7.0-9.0), forming stable amide bonds essential for ADC integrity [2] [7]. This reactivity profile stems from electron-withdrawing carbonyl groups that render the succinimide ester highly electrophilic. The incorporation of disulfide bonds marks a strategic evolution toward intracellular cleavability, as cytoplasmic glutathione reduces this bond to release active payloads specifically within target cells [1]. Compared to earlier succinimide linkers without cleavable elements, this compound enables targeted drug release while maintaining plasma stability—a pharmacokinetic optimization evidenced by its molecular weight (326.4 g/mol) and balanced hydrophobicity (XLogP3: 1.1) [7].
Table 2: Evolution of Succinimide Linkers for Antibody-Drug Conjugates
Generation | Structural Characteristics | Functional Improvements |
---|---|---|
First-generation | Non-cleavable succinimide linkers | Plasma stability but limited payload release |
Second-generation | Acid-labile linkers (e.g., hydrazone) | pH-dependent cleavage in endosomes |
Disulfide-containing (e.g., 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate) | Reduction-sensitive payload release | Cytoplasm-specific activation |
Third-generation | Enzyme-cleavable peptides | Tumor microenvironment-responsive release |
The molecular architecture of 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate (C₁₃H₁₄N₂O₄S₂) features two critical functional domains that synergize to enable controlled bioconjugation:
Pyridinyldisulfide Motif: Positioned at the terminus of the butanoate chain, this group (C₅H₄NS₂-) exhibits exceptional thiophilicity, reacting selectively with cysteine thiols via disulfide exchange. The reaction mechanism involves nucleophilic attack by a protein thiolate anion on the disulfide sulfur, displacing pyridine-2-thione—a leaving group detectable at 343 nm for reaction monitoring [1] [7]. The disulfide bond strength (bond dissociation energy ≈240 kJ/mol) provides extracellular stability while remaining susceptible to reductive cleavage by intracellular glutathione (2-10 mM concentration in cytoplasm) [2]. This motif differentiates the compound from non-cleavable alternatives, enabling targeted payload release in ADC applications.
N-Hydroxysuccinimide Ester: The 2,5-dioxopyrrolidin-1-yl moiety confers amine reactivity through a nucleophilic addition-elimination mechanism. Upon amine attack, the tetrahedral intermediate collapses, releasing N-hydroxysuccinimide and forming a stable amide bond. This reaction proceeds efficiently under mild aqueous conditions (pH 7.2–8.5) at 0–25°C [2] [4]. The electron-withdrawing carbonyl groups flanking nitrogen enhance electrophilicity, with hydrolysis being the primary competing reaction (half-life ≈4–5 hours at pH 7.4, 25°C). This balance between reactivity and stability makes it ideal for conjugating amine-containing drugs like daunorubicin or calicheamicin derivatives in ADC synthesis [7].
Table 3: Conjugation Reaction Parameters for Key Functional Groups
Reaction Parameter | Pyridinyldisulfide Group | N-Hydroxysuccinimide Ester |
---|---|---|
Target Residue | Cysteine thiols | Lysine amines |
Optimal pH | 6.5–8.0 | 7.2–8.5 |
Temperature Range | 4–37°C | 0–25°C |
Reaction Byproduct | Pyridine-2-thione (λmax=343 nm) | N-Hydroxysuccinimide |
Conjugation Bond Formed | Disulfide | Amide |
Bond Stability | Reductively cleavable | Hydrolytically stable |
The strategic integration of these motifs creates a heterobifunctional crosslinker with orthogonal reactivities. The methyl group adjacent to the disulfide in the butanoate spacer (versus unsubstituted analogs) introduces steric hindrance that fine-tunes disulfide exchange kinetics—a critical factor for controlling ADC stability in systemic circulation [1] [7]. This molecular design exemplifies the sophistication achievable in modern bioconjugation tools, enabling next-generation therapeutic conjugates with improved pharmacological profiles.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7